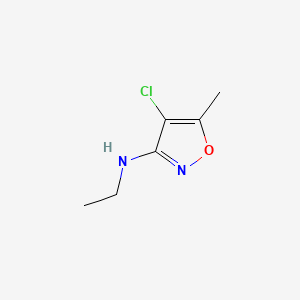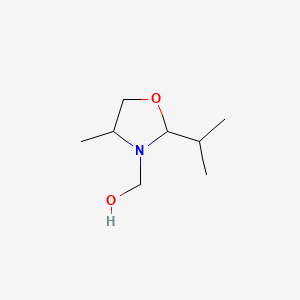
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a thiazole ring substituted with a thiocyanate group and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-thiocyanatothiazol-2-yl)carbamate typically involves the reaction of 5-thiocyanatothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
5-thiocyanatothiazole+ethyl chloroformatetriethylamineethyl (5-thiocyanatothiazol-2-yl)carbamate
Industrial Production Methods
Industrial production of ethyl (5-thiocyanatothiazol-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as primary amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmacological agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (5-thiocyanatothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamate moiety can also interact with active sites, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with different biological properties.
Thiocyanatothiazole derivatives: Compounds with similar structural features but different substituents.
Uniqueness
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is unique due to the combination of the thiocyanate and carbamate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116636-52-3 |
|---|---|
Molecular Formula |
C7H7N3O2S2 |
Molecular Weight |
229.272 |
IUPAC Name |
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H7N3O2S2/c1-2-12-7(11)10-6-9-3-5(14-6)13-4-8/h3H,2H2,1H3,(H,9,10,11) |
InChI Key |
FLRXOMZDQBOARY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC=C(S1)SC#N |
Synonyms |
2-Thiazolecarbamic acid, 5-thiocyanato-, ethyl ester (6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B568232.png)


![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)
![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)
